4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom attached to a benzamide moiety, which is further linked to an indole ring system through a methyl bridge.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Generally, indole derivatives interact with their targets, leading to changes that can result in various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, and the compound could potentially affect any of them.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions.
Amidation: The final step involves the formation of the benzamide moiety. This can be done by reacting the brominated indole derivative with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Amidation: Benzoyl chloride and triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole ring.
Coupling Products:
Scientific Research Applications
4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used to study the biological activities of indole derivatives, including their interactions with various enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular processes and molecular mechanisms.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-indole: A simpler indole derivative with a bromine atom.
N-benzyl-1H-indole: An indole derivative with a benzyl group instead of a benzamide moiety.
1,2-dimethyl-1H-indole: An indole derivative with two methyl groups.
Uniqueness
4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the benzamide moiety enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-9-15-10-13(3-8-17(15)21(12)2)11-20-18(22)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVKLBZOJOPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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